molecular formula C11H17NO2 B13578799 2-Amino-2-(4-methoxy-3,5-dimethylphenyl)ethan-1-ol

2-Amino-2-(4-methoxy-3,5-dimethylphenyl)ethan-1-ol

Cat. No.: B13578799
M. Wt: 195.26 g/mol
InChI Key: NTZFENOEUMXIJU-UHFFFAOYSA-N
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Description

2-Amino-2-(4-methoxy-3,5-dimethylphenyl)ethan-1-ol is a chemical compound with the molecular formula C11H17NO2 and a molecular weight of 195.26 g/mol . This compound is characterized by the presence of an amino group, a methoxy group, and two methyl groups attached to a phenyl ring, along with an ethan-1-ol moiety. It is primarily used in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-methoxy-3,5-dimethylphenyl)ethan-1-ol typically involves the reaction of 4-methoxy-3,5-dimethylbenzaldehyde with a suitable amine source under reductive amination conditions . The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product. The reaction conditions often include a solvent like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-methoxy-3,5-dimethylphenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-(4-methoxy-3,5-dimethylphenyl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-methoxy-3,5-dimethylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, modulating their activity and influencing downstream signaling pathways. For example, it may interact with serotonin receptors, affecting neurotransmitter release and uptake.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(4-methoxy-3,5-dimethylphenyl)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and dimethyl substitutions on the phenyl ring, along with the amino and ethan-1-ol moieties, make it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

2-amino-2-(4-methoxy-3,5-dimethylphenyl)ethanol

InChI

InChI=1S/C11H17NO2/c1-7-4-9(10(12)6-13)5-8(2)11(7)14-3/h4-5,10,13H,6,12H2,1-3H3

InChI Key

NTZFENOEUMXIJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(CO)N

Origin of Product

United States

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